molecular formula C10H14NO4P B3745481 [1-(acetylamino)-2-phenylethyl]phosphonic acid

[1-(acetylamino)-2-phenylethyl]phosphonic acid

Cat. No. B3745481
M. Wt: 243.20 g/mol
InChI Key: JPLWBAQNOPYJKP-UHFFFAOYSA-N
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Description

“[1-(acetylamino)-2-phenylethyl]phosphonic acid” is a phosphonic acid derivative. Its English name is Phosphonic acid, [1-(acetylamino)-2-phenylethyl]-, ®- . The CAS number is 140147-49-5 . The molecular formula is C10H14NO4P .


Synthesis Analysis

The synthesis of phosphonic acid derivatives involves various methods. One method involves the protodeboronation of pinacol boronic esters . Another method involves the alkaline deacylation of a representative series of 1-(acylamino)alkylphosphonic acids in an aqueous solution of KOH (2M) .


Chemical Reactions Analysis

The chemical reactions of phosphonic acid derivatives are diverse. For example, the alkaline deacylation of a representative series of 1-(acylamino)alkylphosphonic acids in an aqueous solution of KOH (2M) was investigated . The results suggested a two-stage reaction mechanism with a quick interaction of the hydroxyl ion on the carbonyl function of the amide R-C(O)-N(H)- group in the first stage .

Safety and Hazards

The safety and hazards of phosphonic acid derivatives depend on the specific derivative. For example, phosphoric acid is known to be corrosive to metals and causes severe skin burns and eye damage .

Future Directions

The future directions in the study of phosphonic acid derivatives involve further exploration of their synthesis, properties, and applications. For example, recent progress in the preparation of H-phosphonate mono- and diesters, basic studies on mechanistic and stereochemical aspects of this class of phosphorus compounds, and their fundamental chemistry in terms of transformation of P–H bonds into P-heteroatom bonds have been reported .

properties

IUPAC Name

(1-acetamido-2-phenylethyl)phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO4P/c1-8(12)11-10(16(13,14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,11,12)(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLWBAQNOPYJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Acetamido-2-phenylethyl)phosphonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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